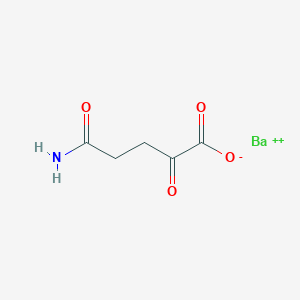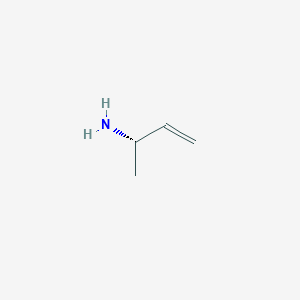
Ethylrutinosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl rutinoside, also known as Rutin, is a naturally occurring flavonoid found in various plants. It is a yellow-colored, crystalline powder with a bitter taste and a melting point of 158-164°C. It is a glycoside of the flavonoid quercetin and is commonly used as a dietary supplement due to its antioxidant and anti-inflammatory properties. Ethyl rutinoside has a wide range of applications in the food and pharmaceutical industries, as well as in scientific research.
Wissenschaftliche Forschungsanwendungen
Anti-Atherosklerose-Aktivität
Kaempferol-3-O-rutinosid hat eine anti-atherosklerotische Wirkung gezeigt. Atherosklerose ist eine Krankheit, bei der sich Plaque in den Arterien ansammelt, und diese Verbindung könnte möglicherweise zur Vorbeugung oder Behandlung dieser Erkrankung beitragen {svg_1}.
Antidiabetische Aktivität
Diese Verbindung zeigt auch eine antidiabetische Wirkung. Diabetes ist eine chronische Krankheit, die die Art und Weise beeinflusst, wie Ihr Körper Nahrung in Energie umwandelt, und Kaempferol-3-O-rutinosid könnte möglicherweise zur Behandlung dieser Erkrankung beitragen {svg_2}.
Gehirnschutzwirkung
Kaempferol-3-O-rutinosid wurde nachweislich zur Linderung von Hirnverletzungen und neurologischen Defiziten und zur signifikanten Verbesserung der Überlebensrate {svg_3}. Dies deutet darauf hin, dass es möglicherweise bei der Behandlung verschiedener neurologischer Erkrankungen eingesetzt werden könnte.
Hepatoprotektive Wirkung
Diese Verbindung hat eine hepatoprotektive Wirkung gezeigt, d. h. sie könnte möglicherweise dazu beitragen, die Leber vor Schäden zu schützen {svg_4}.
Antikrebswirkung
Kaempferol-3-O-rutinosid hat eine Antikrebswirkung gezeigt {svg_5}. Dies deutet darauf hin, dass es möglicherweise bei der Behandlung von Krebs eingesetzt werden könnte.
Entzündungshemmende Mittel
Kaempferol-3-O-rutinosid hat entzündungshemmende Wirkungen gezeigt {svg_6}. Entzündungen spielen eine Schlüsselrolle bei vielen Krankheiten, und diese Verbindung könnte möglicherweise zur Behandlung einer Vielzahl von entzündlichen Erkrankungen eingesetzt werden.
Wirkmechanismus
Target of Action
Ethyl rutinoside, also known as rutin, is a flavonoid glycoside that interacts with various targets in the body. It has been shown to interact with free radicals and various protein systems . The primary targets of rutin include inflammatory, apoptotic, autophagic, and angiogenic signaling mediators, including nuclear factor-κB, tumor necrosis factor-α, interleukins, light chain 3/Beclin, B cell lymphoma 2 (Bcl-2), Bcl-2 associated X protein, caspases, and vascular endothelial growth factor .
Mode of Action
Rutin exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity by interacting with its targets . It can bind to these targets and modulate their activity, leading to changes in cellular functions. For example, by interacting with free radicals, rutin can exhibit antioxidant activity, neutralizing these harmful molecules and preventing cellular damage .
Biochemical Pathways
Rutin affects several biochemical pathways. It has been found to be involved in the rutin catabolic pathway, where it is metabolized by enzymes such as quercitrinase . Additionally, rutin can influence the JAK2/STAT3 pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Rutin is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3
Safety and Hazards
Ethyl Rutinoside should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ethyl rutinoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as PGE2, GSK3β, and PPARγ . These interactions are crucial for its anti-inflammatory and antioxidant activities. Ethyl rutinoside also exhibits strong binding affinity to these enzymes, which enhances its biological efficacy.
Cellular Effects
Ethyl rutinoside has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ethyl rutinoside has been shown to down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, while up-regulating the expression of Bcl-2 . These changes contribute to its anti-apoptotic and neuroprotective effects.
Molecular Mechanism
The molecular mechanism of ethyl rutinoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl rutinoside effectively triggers cytoskeleton collapse, mitochondrial dysfunction, and consequent calcium overload to achieve apoptosis . It also modulates the JAK2/STAT3 pathway, which is crucial for its anti-inflammatory and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl rutinoside change over time. It has been observed that ethyl rutinoside remains stable under various conditions, but its degradation products can also exhibit biological activities . Long-term studies have shown that ethyl rutinoside can maintain its efficacy in in vitro and in vivo models, providing sustained anti-inflammatory and antioxidant effects.
Dosage Effects in Animal Models
The effects of ethyl rutinoside vary with different dosages in animal models. At lower doses, ethyl rutinoside exhibits significant therapeutic effects without any adverse effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl rutinoside is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as PGE2, GSK3β, and PPARγ, which play crucial roles in its metabolism . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological efficacy.
Transport and Distribution
Ethyl rutinoside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activities, as they determine its availability and efficacy at the target sites.
Subcellular Localization
The subcellular localization of ethyl rutinoside is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, ethyl rutinoside can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis .
Eigenschaften
IUPAC Name |
2-[(6-ethoxy-3,4,5-trihydroxyoxan-2-yl)methoxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGIVYORFJYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of ethyl rutinoside formation in Tartary buckwheat?
A1: The study focuses on understanding how enzymes naturally present in Tartary buckwheat can modify flavonoid glycosides, leading to the formation of various compounds, including ethyl rutinoside []. While the study itself doesn't delve into the specific properties or applications of ethyl rutinoside, it highlights its presence as a product of these enzymatic reactions. This is significant because it sheds light on the complexity of biochemical processes within the plant and potentially identifies new molecules of interest for further research.
Q2: Does the study provide information about the potential applications of ethyl rutinoside?
A2: No, the study primarily focuses on characterizing the enzymatic transformations occurring within Tartary buckwheat []. It does not delve into potential applications of ethyl rutinoside or its biological activities. Further research would be needed to explore those aspects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)



![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)
